molecular formula C20H16O5 B5006950 (1-Formylnaphthalen-2-yl) 3,4-dimethoxybenzoate

(1-Formylnaphthalen-2-yl) 3,4-dimethoxybenzoate

Cat. No.: B5006950
M. Wt: 336.3 g/mol
InChI Key: DNRRDBZQWWKVBI-UHFFFAOYSA-N
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Description

(1-Formylnaphthalen-2-yl) 3,4-dimethoxybenzoate is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a naphthalene ring substituted with a formyl group at the 1-position and a benzoate ester group at the 2-position, which is further substituted with two methoxy groups at the 3 and 4 positions.

Properties

IUPAC Name

(1-formylnaphthalen-2-yl) 3,4-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O5/c1-23-18-10-8-14(11-19(18)24-2)20(22)25-17-9-7-13-5-3-4-6-15(13)16(17)12-21/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRRDBZQWWKVBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Formylnaphthalen-2-yl) 3,4-dimethoxybenzoate typically involves the esterification of 1-formylnaphthalene-2-ol with 3,4-dimethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often require stirring at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1-Formylnaphthalen-2-yl) 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

    Oxidation: 1-(Carboxynaphthalen-2-yl) 3,4-dimethoxybenzoate.

    Reduction: 1-(Hydroxymethylnaphthalen-2-yl) 3,4-dimethoxybenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (1-Formylnaphthalen-2-yl) 3,4-dimethoxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its structural features allow it to interact with specific biological targets, making it useful in biochemical assays.

Medicine

In medicine, this compound has potential applications in drug development. Its ability to undergo various chemical modifications allows for the design of novel therapeutic agents with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various industrial processes, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of (1-Formylnaphthalen-2-yl) 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the methoxy groups can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (1-Formylnaphthalen-2-yl) 3,4-dimethoxybenzoate stands out due to its unique combination of a naphthalene ring and a dimethoxybenzoate ester. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications.

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